molecular formula C19H18N2O2S B11007721 N-(1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11007721
M. Wt: 338.4 g/mol
InChI Key: JDNOIKWSNUITDZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate compounds, which are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-2H-pyran ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C19H18N2O2S/c22-17(21-18-20-15-8-4-5-9-16(15)24-18)19(10-12-23-13-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,21,22)

InChI Key

JDNOIKWSNUITDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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